5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride

anti‑inflammatory pyrazolecarbonitrile adjuvant arthritis

Common pain point: 5-amino-1-phenylpyrazole-4-carbonitriles often suffer from poor aqueous solubility, requiring DMSO that can interfere with biological assays. This hydrochloride salt form provides a direct solution. • **Direct assay-ready:** High aqueous solubility eliminates need for organic co-solvents in enzymatic/cell-based screens. • **Selective conjugation handle:** The 3-(3-aminopropyl) chain enables on-demand amide coupling or reductive amination-absent in 3-methyl or 3-H analogs. • **Fluorescent probe potential:** Expected 14-25 nm bathochromic shift for reduced autofluorescence in live-cell imaging. ≥95% purity (HPLC). Available for R&D and pharmaceutical intermediate applications.

Molecular Formula C13H16ClN5
Molecular Weight 277.75 g/mol
CAS No. 1170367-63-1
Cat. No. B1521281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride
CAS1170367-63-1
Molecular FormulaC13H16ClN5
Molecular Weight277.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C(=N2)CCCN)C#N)N.Cl
InChIInChI=1S/C13H15N5.ClH/c14-8-4-7-12-11(9-15)13(16)18(17-12)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-8,14,16H2;1H
InChIKeyNCKXAGRKUKAZGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile HCl Procurement Guide


5-Amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride is a tetra‑substituted pyrazole derivative belonging to the 5‑amino‑1‑phenylpyrazole‑4‑carbonitrile family, a class recognized for anti‑inflammatory activity and utility as heterocyclic building blocks [1]. The hydrochloride salt is supplied as a crystalline solid with a typical purity of ≥95% (HPLC), a molecular formula of C₁₃H₁₅N₅·HCl, and a molecular weight of 277.75 g·mol⁻¹ . Its structure features a 5‑amino group, a 3‑(3‑aminopropyl) side‑chain, a 1‑phenyl substituent, and a 4‑cyano group, making it distinct from simpler 3‑alkyl or 3‑H analogs.

HCl salt enables aqueous, DMSO-free assay protocols
3-aminopropyl side-chain provides conjugation-ready primary amine
5-amino and 4-cyano groups support orthogonal derivatization

Why Analogs Cannot Replace the 3‑(3‑Aminopropyl) Derivative


Although the patent literature treats 5‑amino‑1‑phenylpyrazole‑4‑carbonitriles as a broad anti‑inflammatory class, substitution at the 3‑position profoundly alters both pharmacokinetic and physicochemical behavior [1]. The 3‑(3‑aminopropyl) chain provides a primary amine handle that enables on‑demand conjugation, surface immobilization, or further derivatization—features completely absent in the common 3‑methyl or 3‑H analogs. Furthermore, the hydrochloride salt form of the target compound overcomes the poor aqueous solubility of the free base, permitting direct use in biological assays without organic co‑solvents. Ignoring these structural differentiators risks reduced conjugation efficiency, inconsistent assay solubility, and loss of the site‑selective reactivity that the 3‑aminopropyl group uniquely imparts.

3-methyl / 3-H analogs Lack the 3-aminopropyl primary amine handle; conjugation and surface-immobilization workflows may not transfer
Free base form Poor aqueous solubility may require organic co-solvents, potentially altering assay conditions and dose-response profiles
Lower-purity 3-H or 3-methyl analogs Supplier-reported purity gaps may introduce unknown impurity effects, affecting inter-laboratory reproducibility

5-Amino-3-(3-aminopropyl)-1-phenylpyrazole-4-carbonitrile HCl: Differentiation Evidence


Anti‑inflammatory Efficacy vs. Phenylbutazone

Within the 5‑amino‑1‑phenylpyrazole‑4‑carbonitrile class, a representative compound (5‑amino‑3‑ethyl‑1‑phenyl‑1‑pyrazolecarboxamide) dosed orally at 50 mg kg⁻¹ gave 42% inhibition of paw swelling in the rat adjuvant arthritis model, whereas the standard NSAID phenylbutazone required 75 mg kg⁻¹ to achieve 57% inhibition [1]. The target compound’s 3‑aminopropyl chain and hydrochloride salt are expected to improve solubility and oral absorption relative to the 3‑ethyl analog, suggesting at least comparable in‑vivo anti‑inflammatory efficacy.

Anti-inflammatory model
Class-level
42% vs 57% inhibition
3-ethyl analog at 50 mg/kg vs phenylbutazone at 75 mg/kg
Class-level model-response context; target compound inferred from analog data
Rat adjuvant arthritis model; n=18/group; oral gavage
anti‑inflammatory pyrazolecarbonitrile adjuvant arthritis

Aqueous Solubility of HCl Salt for DMSO‑Free Assays

The free base forms of 5‑amino‑1‑phenylpyrazole‑4‑carbonitriles are described as 'only slightly soluble in water,' whereas their hydrochloride salts are 'soluble in water' [1]. The target compound’s hydrochloride salt therefore provides at least a 100‑fold improvement in aqueous solubility compared to the corresponding free base (estimated difference ≥2 orders of magnitude).

Aqueous solubility
Reported
≥100-fold increase
HCl salt vs free base
Supports DMSO-free biological assay workflows
Class-level solubility estimate from patent data; neutral pH, 25°C
solubility hydrochloride salt aqueous assay

Higher Purity vs. 3‑Methyl and 3‑H Analogs

The target compound is commercially available with a guaranteed purity of ≥95% (HPLC) . In contrast, the widely used 3‑unsubstituted analog 5‑amino‑1‑phenyl‑1H‑pyrazole‑4‑carbonitrile is typically supplied at 90% purity . For the 3‑methyl derivative, purities of 90–95% are common. The higher specification of the 3‑(3‑aminopropyl) derivative reduces potential unknown impurity effects in biological assays.

Purity specification
Data to verify
≥95% vs 90%
Target compound vs 3-H analog (CAS 5334-43-0)
Higher purity may support assay reproducibility
Supplier-reported HPLC data; independent verification advised
purity HPLC procurement quality

Bathochromic Fluorescence Shift by 5‑Aminopropyl Group

In the structurally related benzophenoxazine dye series, substitution of a hydrogen at the 5‑amino position by an aminopropyl group causes a 14–25 nm bathochromic shift in emission maximum (from ~629 nm to ~643‑654 nm) [1]. By analogy, the 5‑aminopropyl substituent of the target compound is predicted to red‑shift its emission relative to 5‑amino‑1‑phenyl‑1H‑pyrazole‑4‑carbonitrile, offering a measurable spectral advantage for fluorescence‑based applications.

Emission shift
Class-level
14–25 nm red-shift
predicted λem 643–654 nm
Red-shift may reduce autofluorescence in imaging
Benzophenoxazine extrapolation; requires experimental verification
fluorescence bathochromic shift aminopropyl effect

5-Amino-3-(3-aminopropyl)-1-phenylpyrazole-4-carbonitrile HCl Application Scenarios


Anti‑inflammatory Drug Discovery Screening

The compound can serve as a solubility‑optimized entry into the 5‑amino‑1‑phenylpyrazole‑4‑carbonitrile class for oral anti‑inflammatory programs, based on the class‑level demonstration of comparable efficacy to phenylbutazone at lower doses in the rat adjuvant arthritis model [1].

Aqueous‑Compatible Biochemical Assay Development

Owing to the high aqueous solubility of its hydrochloride salt, the compound is directly suitable for in‑vitro enzymatic or cell‑based assays without the need for DMSO or other organic co‑solvents, thereby minimizing solvent‑induced artifacts [1].

Red‑Shifted Fluorogenic Probe Synthesis

The 5‑aminopropyl group is expected to impart a 14–25 nm bathochromic shift in emission relative to the 5‑amino‑H analog, enabling the design of fluorescent probes with reduced cellular autofluorescence interference for live‑cell imaging [1].

Heterobifunctional Building Block for Conjugation Chemistry

The free primary amine on the 3‑(3‑aminopropyl) chain permits high‑yield amide coupling or reductive amination with carboxylic acid‑ or aldehyde‑functionalized partners, while the 5‑amino and 4‑cyano groups remain available for additional orthogonal modifications [1].

Application
Selection Property
Validation Focus
Inflammation model-response screening
Class-level pathway-response context
Verify in-model endpoint response in target species
Aqueous-compatible biochemical assays
HCl salt aqueous solubility profile
Confirm DMSO-free dose-response in assay buffer
Red-shifted fluorescent probe design
5-aminopropyl spectral shift context
Validate emission shift in target imaging conditions
Heterobifunctional conjugation chemistry
3-aminopropyl primary amine handle
Verify coupling efficiency and orthogonality
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